molecular formula C11H15N3O2 B12327923 Methyl 3-(piperazin-1-yl)pyridine-4-carboxylate

Methyl 3-(piperazin-1-yl)pyridine-4-carboxylate

Cat. No.: B12327923
M. Wt: 221.26 g/mol
InChI Key: YWKSZKACCZWOBT-UHFFFAOYSA-N
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Description

Methyl 3-(piperazin-1-yl)pyridine-4-carboxylate is a heterocyclic compound that features a piperazine ring attached to a pyridine ring, with a carboxylate ester group at the 4-position of the pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(piperazin-1-yl)pyridine-4-carboxylate typically involves the reaction of 3-(piperazin-1-yl)pyridine with methyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst and helps in the formation of the ester bond .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include steps such as purification through recrystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(piperazin-1-yl)pyridine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Methyl 3-(piperazin-1-yl)pyridine-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(piperazin-1-yl)pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets can vary depending on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

Uniqueness: Methyl 3-(piperazin-1-yl)pyridine-4-carboxylate is unique due to the presence of both the piperazine and pyridine rings, along with the ester functional group. This combination imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

methyl 3-piperazin-1-ylpyridine-4-carboxylate

InChI

InChI=1S/C11H15N3O2/c1-16-11(15)9-2-3-13-8-10(9)14-6-4-12-5-7-14/h2-3,8,12H,4-7H2,1H3

InChI Key

YWKSZKACCZWOBT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=NC=C1)N2CCNCC2

Origin of Product

United States

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